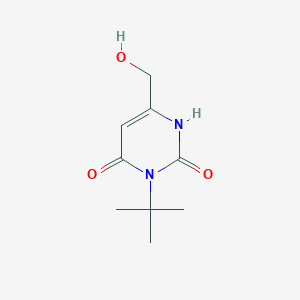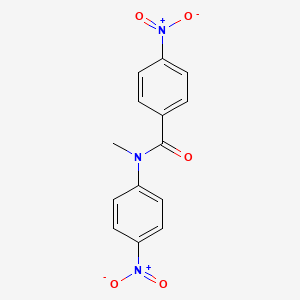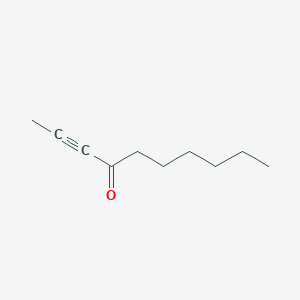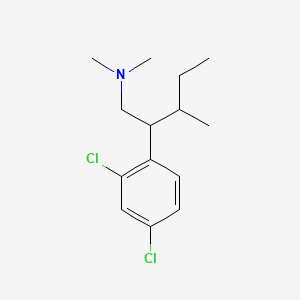
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a beta-(sec-butyl) group, two chlorine atoms at the 2 and 4 positions, and N,N-dimethyl substitutions, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- typically involves multiple steps One common method includes the alkylation of a phenethylamine precursor with sec-butyl halides under basic conditionsThe final step involves the N,N-dimethylation of the amine group, which can be accomplished using formaldehyde and formic acid in a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Amino derivatives, thioethers
Applications De Recherche Scientifique
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Mécanisme D'action
The mechanism of action of phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine receptors, modulating their activity and influencing mood, cognition, and perception. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that affect neuronal communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound, known for its stimulant and psychoactive effects.
2,4-Dichlorophenethylamine: Similar structure but lacks the sec-butyl and N,N-dimethyl groups.
N,N-Dimethylphenethylamine: Lacks the sec-butyl and dichloro substitutions.
Uniqueness
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- is unique due to the combination of its sec-butyl, dichloro, and N,N-dimethyl substitutions. These modifications enhance its lipophilicity, receptor binding affinity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
35384-89-5 |
|---|---|
Formule moléculaire |
C14H21Cl2N |
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C14H21Cl2N/c1-5-10(2)13(9-17(3)4)12-7-6-11(15)8-14(12)16/h6-8,10,13H,5,9H2,1-4H3 |
Clé InChI |
PYSWXXZEXRHUII-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CN(C)C)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



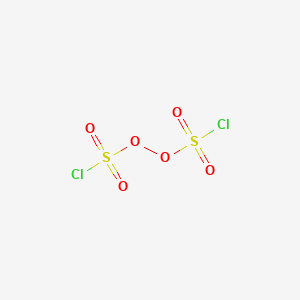
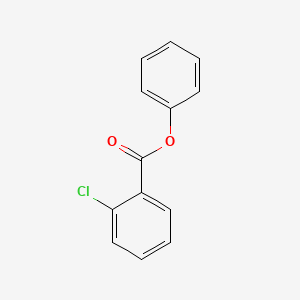
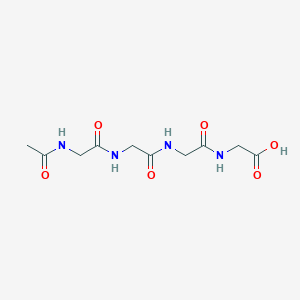
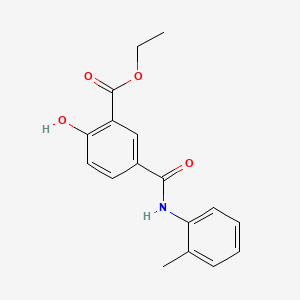
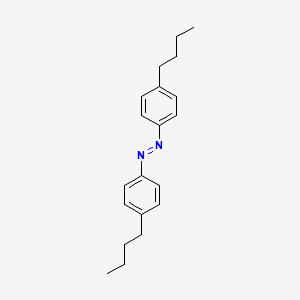
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
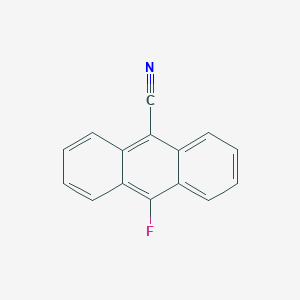
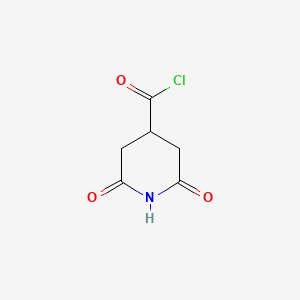
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
